2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime
Overview
Description
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime is a chemical compound with the empirical formula C11H14N2O2Si and a molecular weight of 234.33 g/mol . This compound is part of the furo[3,2-b]pyridine family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime typically involves the reaction of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde with hydroxylamine . The reaction is carried out under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the oxime group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted furo[3,2-b]pyridine derivatives.
Scientific Research Applications
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes that are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde .
- 6-Bromo-2-(Trimethylsilyl)furo[3,2-b]pyridine .
- 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile .
Uniqueness
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs . The presence of the trimethylsilyl group also enhances its stability and solubility in organic solvents .
Properties
IUPAC Name |
N-[(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2Si/c1-16(2,3)11-5-9-10(15-11)4-8(6-12-9)7-13-14/h4-7,14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPYIXCRNPAEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186405-19-5 | |
Record name | 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carboxaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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